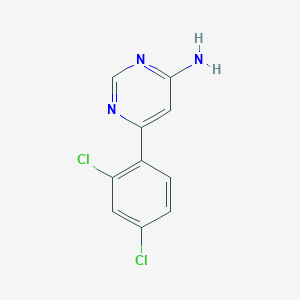

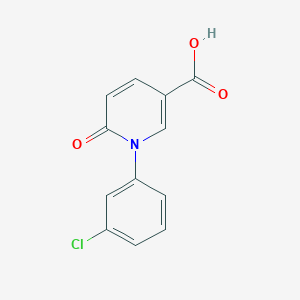

6-(2,4-Dichlorophenyl)pyrimidin-4-amine

Overview

Description

The compound “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, one method involves heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various functional groups . The compound belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For example, it has been shown that the compound can be radiolabeled with tritium, and the binding of the radiolabeled compound to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays .Scientific Research Applications

Synthetic Chemistry and Molecular Design

- Synthesis and Characterization : The compound has been utilized in the synthesis and characterization of stable betainic pyrimidinaminides, demonstrating the versatility of pyrimidine derivatives in forming nucleophilic substitution products under specific conditions (Schmidt, 2002).

- Structural Analysis and Potential Antibacterial Agent : Detailed experimental and theoretical studies have revealed its structure and potential as an antibacterial agent, emphasizing its ability to form supramolecular networks through hydrogen bonding (Murugavel et al., 2015).

- Anticancer and Antiproliferative Activities : Research has shown that derivatives of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine exhibit anticancer and antiproliferative activities, suggesting its potential in the development of new therapeutic agents (Atapour-Mashhad et al., 2017).

Biological Activities

- Anticancer Agents Design : Derivatives have been designed and synthesized, showing promising in vitro anticancer activities, highlighting the compound's utility in developing novel anticancer agents (Rashid et al., 2014).

- Investigation of Hydrogen Bonding Sites : Quantum chemical characterization studies have identified the hydrogen bonding sites in related pyrimidine compounds, contributing to the understanding of their molecular interactions (Traoré et al., 2017).

Future Directions

The future directions for research on “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” could include further studies on its mechanism of action, potential therapeutic uses, and safety profile . For example, it could be further evaluated for in vivo PET imaging of brain tumors and other central nervous system disorders .

Mechanism of Action

Target of Action

The primary target of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is involved in the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing glucose metabolism .

Biochemical Pathways

Given its target, it is likely to be involved in pathways related to glucose metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it may influence the activity of Dipeptidyl peptidase 4 and thus have an impact on glucose metabolism .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of the compound .

properties

IUPAC Name |

6-(2,4-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYDVFPZGULBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

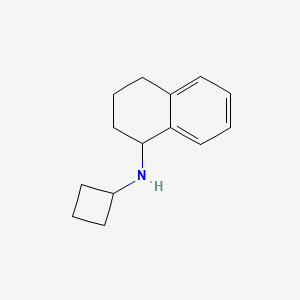

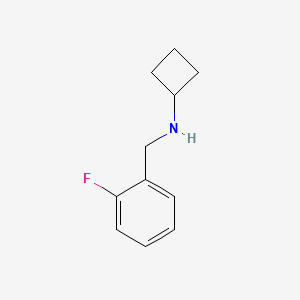

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

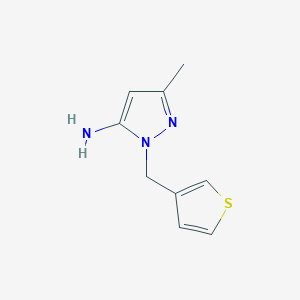

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)

![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)